molecular formula C8H9NOS B8320679 1-(Thiophen-2-YL)pyrrolidin-2-one

1-(Thiophen-2-YL)pyrrolidin-2-one

Cat. No. B8320679
M. Wt: 167.23 g/mol
InChI Key: ULFKNSKUUSXLOO-UHFFFAOYSA-N
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Patent
US06867298B2

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (2.0 mg, 0.0105 mmol, 1.0 mol %) and K3PO4 (450 mg, 2.12 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (13 μL, 0.108 mmol, 11 mol %), dodecane (235 μL), 2-iodothiophene (115 μL, 1.04 mmol), 2-pyrrolidinone (94 μL, 1.24 mmol) and dioxane (1.0 mL) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 23 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×15 cm; hexane-ethyl acetate 1:1; 20 mL fractions). Fractions 9-15 provided 174 mg (100% yield) of the product as white crystals. 1H NMR (400 MHz, CDCl3): δ 6.95 (dd, J=5.5, 1.3 Hz, 1H), 6.90 (dd, J=5.5, 3.7 Hz, 1H), 6.55 (dd, J=3.7, 1.3 Hz, 1H), 3.92 (t, J=7.4 Hz, 2H), 2.66 (t, J=7.4 Hz, 2H), 2.27 (p, J=7.4 Hz, 2H). 13C NMR (100 MHz, CDCl3): δ 172.4, 140.9, 124.2, 118.4, 110.9, 49.2, 31.7, 18.3.
Quantity
13 μL
Type
reactant
Reaction Step One
Quantity
235 μL
Type
reactant
Reaction Step One
Quantity
115 μL
Type
reactant
Reaction Step One
Quantity
94 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
K3PO4
Quantity
450 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
2 mg
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[C@@H]1(N)CCCC[C@H]1N.CCCCCCCCCCCC.I[C:30]1[S:31][CH:32]=[CH:33][CH:34]=1.[NH:35]1[CH2:39][CH2:38][CH2:37][C:36]1=[O:40]>[Cu]I.O1CCOCC1>[S:31]1[CH:32]=[CH:33][CH:34]=[C:30]1[N:35]1[CH2:39][CH2:38][CH2:37][C:36]1=[O:40] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
13 μL
Type
reactant
Smiles
[C@@H]1([C@@H](CCCC1)N)N
Name
Quantity
235 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
115 μL
Type
reactant
Smiles
IC=1SC=CC1
Name
Quantity
94 μL
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
K3PO4
Quantity
450 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
2 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred magnetically at 110° C. for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (2×15 cm; hexane-ethyl acetate 1:1; 20 mL fractions)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
S1C(=CC=C1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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